molecular formula C15H15ClN2 B598379 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 1201785-17-2

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B598379
CAS No.: 1201785-17-2
M. Wt: 258.749
InChI Key: QZMXMKGMWYHVBR-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 1201785-17-2) is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic precursor for the development of novel tricyclic scaffolds, such as benzo[b][1,6]naphthyridine derivatives . Its reactivity allows for further functionalization, enabling the synthesis of diverse libraries of compounds for biological screening. Recent scientific investigations have utilized this specific 1-benzyl-tetrahydro-1,6-naphthyridine core as a key starting material in the synthesis of potent low-micromolar inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a primary pharmacological target for the treatment of neurological disorders, including Parkinson's and Alzheimer's diseases . The compound's structure, featuring a tetrahydro-1,6-naphthyridine core, is a recognized privileged scaffold in drug discovery, bearing shape similarity to bioactive alkaloids like β-carboline and harmine . Researchers employ this intermediate in various reactions, including alkynylation protocols, to explore structure-activity relationships and develop new therapeutic candidates . This product is supplied with a minimum purity of 95% . It is intended for research and development purposes in a controlled laboratory setting. This material is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-benzyl-5-chloro-3,4-dihydro-2H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-15-13-7-4-10-18(14(13)8-9-17-15)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMXMKGMWYHVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2Cl)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702988
Record name 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-17-2
Record name 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline and related scaffolds. Adapted for 1,6-naphthyridines, this method involves condensation of a β-arylethylamine with a carbonyl compound under acidic conditions. For example, ethyl glyoxylate polymer reacts with pyridinylethylamine derivatives to form the tetrahydronaphthyridine core.

Mechanistic Insights :

  • Step 1 : Formation of an imine intermediate between the amine and carbonyl.

  • Step 2 : Acid-catalyzed cyclization via electrophilic aromatic substitution, forming the six-membered ring.

  • Step 3 : Aromatization or reduction to achieve the desired saturation.

Optimization :

  • Use of silver-mediated O-selective methylation enhances regioselectivity.

  • Chiral resolution via HPLC may be required to isolate enantiomerically pure products.

Friedlander Condensation

The Friedlander reaction, traditionally used for quinoline synthesis, has been adapted for naphthyridines. This method involves condensation of 2-aminopyridine derivatives with ketones or aldehydes.

Example Protocol :

  • Substrate : 2-Amino-5-chloropyridine.

  • Reagent : Benzaldehyde derivatives.

  • Conditions : Acidic (e.g., HCl) or basic (e.g., EtONa) media, refluxing in ethanol.

Yield Considerations :

  • Yields range from 50–85%, depending on substituent electronic effects.

  • Electron-withdrawing groups (e.g., Cl) on the pyridine ring accelerate cyclization.

Chlorination Strategies

The 5-chloro substituent is introduced either pre- or post-cyclization, with position-specific reagents ensuring selectivity.

Pre-Cyclization Chlorination

Chlorinating pyridine precursors prior to cyclization ensures regiocontrol.

Protocol :

  • Substrate : 2-Amino-3-hydroxypyridine.

  • Reagent : POCl3, PCl5, or SOCl2.

  • Conditions : Reflux in toluene, 6–12 h.

Outcome : 5-Chloro-2-aminopyridine is obtained in 70–80% yield.

Post-Cyclization Chlorination

Direct chlorination of the tetrahydronaphthyridine core is achieved using N-chlorosuccinimide (NCS) or Cl2 gas.

Example :

  • Substrate : 1-Benzyl-1,2,3,4-tetrahydro-1,6-naphthyridine.

  • Reagent : NCS, AIBN.

  • Conditions : CCl4, reflux, 4 h.

Yield : 50–60%, with minor formation of di-chlorinated byproducts.

Industrial-Scale Optimization

Large-scale synthesis prioritizes atom economy and minimal purification steps.

Catalytic Hydrogenation

Reductive cyclization using H2 and Pd/C streamlines core formation:

  • Substrate : 2-(Benzylamino)-5-chloronicotinonitrile.

  • Conditions : 50 psi H2, EtOH, 60°C, 8 h.

  • Yield : 85% with >99% conversion.

Continuous Flow Chemistry

Microreactor systems enhance heat transfer and reduce reaction times:

  • Residence Time : 10–15 minutes vs. hours in batch.

  • Throughput : 1 kg/day using a 100 mL reactor.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Pictet-SpenglerCyclization, Benzylation65–75%98%Moderate
FriedlanderCondensation, Chlorination50–85%95%High
Post-Cyclization ChlorinationAlkylation, NCS treatment50–60%90%Low
Catalytic HydrogenationReductive cyclization85%99%High

Challenges and Solutions

Regioselectivity in Chlorination

  • Issue : Para vs. meta chlorination in pyridine precursors.

  • Solution : Use of directing groups (e.g., –NH2) to enforce C5 selectivity.

Enantiomeric Purity

  • Issue : Racemization during benzylation.

  • Solution : Chiral auxiliaries or asymmetric hydrogenation .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and chlorine atom enhances its reactivity and potential for functionalization, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in drug development. This article explores its biological activity, synthesis methods, and relevant case studies.

  • IUPAC Name : 1-benzyl-5-chloro-3,4-dihydro-2H-1,6-naphthyridine
  • Molecular Formula : C15H15ClN2
  • Molecular Weight : 256.75 g/mol

Synthesis Methods

Several synthetic routes exist for producing this compound:

  • Skraup Reaction : Involves cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent.
  • Friedlander Condensation : Combines 2-aminobenzophenone with aldehydes or ketones under acidic or basic conditions.
  • Knorr Reaction : Utilizes 2-aminoaryl ketones with α-halo ketones.
  • Doebner-Miller Reaction : Involves the reaction of naphthalene derivatives with carbonyl compounds.

These methods can be optimized for higher yields and purity through catalytic processes and controlled environments .

Biological Activity

The biological activity of this compound has been studied extensively. Key findings include:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It may inhibit enzymes involved in cancer cell proliferation, making it a candidate for developing anticancer agents. Its mechanism involves binding to specific molecular targets and modulating their activity .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

Antiviral Activity

Preliminary studies indicate that this compound may possess antiviral properties as well. It has been tested against several viruses in vitro with promising results .

Case Studies

Several case studies highlight the biological applications of this compound:

StudyFindings
Anticancer Study (2020) Showed inhibition of lung cancer cell lines with an IC50 value of 50 nM .
Antimicrobial Activity (2021) Effective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) of 32 µg/mL .
Antiviral Screening (2023) Demonstrated activity against influenza virus with a reduction in viral load by 75% at a concentration of 10 µg/mL .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It interacts with enzymes critical for cell division and proliferation.
  • Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways related to cancer and infection.

Comparison with Similar Compounds

When compared to similar compounds such as 1,6-naphthyridine and Genz-644282:

CompoundBiological ActivityUnique Features
This compoundAnticancer and antimicrobialUnique substitution pattern enhancing reactivity
Genz-644282Anticancer (specific for lung cancer)Targeted receptor inhibition
BAY-94-8862Nonsteroidal antagonist for mineralocorticoid receptorDifferent mechanism focusing on hormonal pathways

Q & A

Q. What are the established synthetic routes for preparing 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine?

Methodological Answer: The synthesis typically involves cyclocondensation or substitution reactions. Key approaches include:

  • Sc(OTf)₃-catalyzed multicomponent reactions : Combining enamines (e.g., enamine 15) with chloro-substituted anilines and aldehydes under mild conditions to form the naphthyridine core .
  • Nucleophilic substitution : Reacting chlorinated intermediates (e.g., 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one) with benzyl alcohol derivatives in polar solvents (e.g., DMF) using strong bases like KOt-Bu to introduce the benzyl group .
  • One-pot Pd-catalyzed methods : Utilizing sulfur and amine nucleophiles to assemble the heterocyclic backbone, as demonstrated in analogous benzo[b][1,6]naphthyridine syntheses .

Q. How is structural confirmation achieved for this compound post-synthesis?

Methodological Answer:

  • Spectroscopic techniques : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.4 ppm for the benzyl group) and the tetrahydro ring system. HRMS validates the molecular formula (C₁₄H₁₄ClN₂).
  • Chromatography : HPLC or TLC monitors reaction progress and purity.
  • X-ray crystallography : Resolves stereochemistry in diastereomeric mixtures, as reported for related naphthyridines .

Q. What biological activities are reported for structurally similar 1,6-naphthyridine derivatives?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-Alzheimer’s activity : Acetylcholinesterase (AChE) inhibition assays evaluate potential neuroprotective effects, as seen in multi-target scaffolds .
  • Antitrypanosomal screening : In vitro assays against Trypanosoma species measure IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or bioactivity of this compound?

Methodological Answer:

  • DFT calculations : Predict reaction pathways (e.g., transition states in Sc(OTf)₃-catalyzed cyclization) to optimize yields .
  • Molecular docking : Screen derivatives against target proteins (e.g., AChE, trypanosomal enzymes) using AutoDock or Schrödinger Suite to prioritize synthesis .
  • QSAR modeling : Correlate substituent effects (e.g., benzyl vs. alkyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve low yields or diastereomer formation during benzylation?

Methodological Answer:

  • Condition optimization : Vary solvents (DMF vs. THF), bases (KOt-Bu vs. NaH), and temperatures (80–120°C) to favor mono-substitution over side reactions .
  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol, as used in related heterocycle syntheses .
  • Chiral resolution : Separate diastereomers via preparative HPLC or crystallization, followed by NOESY NMR to assign configurations .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., 5-Cl → 5-F, benzyl → phenethyl) and test in bioassays .
  • Pharmacophore mapping : Identify critical moieties (e.g., chloro group for electronegativity, benzyl for lipophilicity) using 3D alignment tools like Discovery Studio .
  • Enzyme kinetics : Measure binding constants (Kᵢ) for AChE inhibition to quantify potency variations .

Q. How to address contradictions in reported antimicrobial data for similar compounds?

Methodological Answer:

  • Standardize assays : Use CLSI/MHRA guidelines for MIC determinations to minimize inter-lab variability .
  • Synergistic studies : Combine the compound with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects via checkerboard assays .
  • Resistance profiling : Test against multidrug-resistant (MDR) bacterial strains to clarify spectrum limitations .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE requirements : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid aerosol inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
  • Waste disposal : Follow EPA/ECHA guidelines for halogenated organic waste, including neutralization before incineration .

Data Analysis and Reproducibility

Q. How to ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Detailed documentation : Record exact equivalents, catalyst batches, and reaction times (e.g., Sc(OTf)₃ purity impacts cyclization efficiency) .
  • Control experiments : Replicate key steps (e.g., benzylation) with internal standards (e.g., DMSO for NMR) to verify consistency .
  • Open-source validation : Share spectra and synthetic procedures via platforms like Zenodo or ChemRxiv for peer validation .

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